3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Catalog No.
S1545397
CAS No.
173063-52-0
M.F
C20H23Br2N
M. Wt
437.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

CAS Number

173063-52-0

Product Name

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

IUPAC Name

3,6-dibromo-9-(2-ethylhexyl)carbazole

Molecular Formula

C20H23Br2N

Molecular Weight

437.2 g/mol

InChI

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3

InChI Key

ZDFZWZGIGKUBRA-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

The exact mass of the compound 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole (CAS 173063-52-0) is a critical bifunctional monomer utilized in the synthesis of wide-bandgap conjugated polymers, most notably poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz). Featuring two reactive bromine sites at the 3 and 6 positions, it readily undergoes Suzuki-Miyaura and Yamamoto cross-coupling reactions. The incorporation of the branched 2-ethylhexyl chain at the 9-position is a deliberate structural design that imparts high solubility in common organic solvents such as m-xylene and chlorobenzene, overcoming the severe insolubility typical of unsubstituted polycarbazoles. This combination of processability and specific linkage geometry makes it an indispensable building block for solution-processed Hole Transport Layers (HTLs) and Electron Blocking Layers (EBLs) in organic light-emitting diodes (OLEDs) and quantum-dot light-emitting diodes (QLEDs).

Substituting 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole with generic analogs fundamentally compromises polymer processability and downstream device performance. Using unsubstituted 3,6-dibromo-9H-carbazole results in intractable, insoluble polymeric products that cannot be utilized in spin-coating or inkjet printing workflows. Conversely, substituting with 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole alters the polymerization trajectory from a meta-like, twisted 3,6-linkage to a planar, fully conjugated 2,7-linkage. This structural shift lowers the resulting polymer's optical bandgap and triplet energy, neutralizing the electron-blocking capability required for high-efficiency OLEDs and QLEDs. Furthermore, replacing the branched 2-ethylhexyl group with a linear n-octyl chain increases interchain π-stacking, which reduces the maximum achievable molecular weight during synthesis and induces unwanted crystallization in amorphous thin films[1].

Solubility and High-Molecular-Weight Polymerization Viability

The presence of the branched 2-ethylhexyl group is essential for maintaining solubility during step-growth polymerization. When synthesizing carbazole-based copolymers, the 9-(2-ethylhexyl) substitution allows the growing polymer chain to remain solvated, enabling the production of high-molecular-weight materials (e.g., PF8Cz) that can be processed at concentrations up to 12 mg/mL in m-xylene for spin-coating. In contrast, unsubstituted 3,6-dibromo-9H-carbazole precipitates prematurely during coupling, yielding insoluble, low-molecular-weight oligomers that are unsuitable for solution-processed device fabrication [1].

Evidence DimensionPolymer Solubility and Processability
Target Compound DataYields highly soluble polymers processable at 12 mg/mL in m-xylene
Comparator Or BaselineUnsubstituted 3,6-dibromo-9H-carbazole (Yields insoluble oligomers)
Quantified DifferenceEnables solution-processing vs. complete insolubility
ConditionsSuzuki-Miyaura polymerization and subsequent spin-coating formulation

Procurement of the 2-ethylhexyl derivative is strictly required for manufacturers utilizing solution-processed deposition techniques like spin-coating or inkjet printing.

Bandgap Engineering via 3,6-Linkage Geometry

The specific 3,6-dibromo substitution pattern restricts the effective conjugation length of the resulting polymer backbone compared to 2,7-linked alternatives. Copolymers synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, such as PF8Cz, exhibit a wide optical bandgap of approximately 3.06 eV and a high-lying LUMO. This twisted, partially conjugated backbone provides required electron-blocking properties compared to the highly planar, fully conjugated polymers derived from 2,7-dibromo comparators, which possess bandgaps below 2.7 eV and fail to confine excitons within the emissive layer of QLED devices .

Evidence DimensionOptical Bandgap (Eg) of resulting copolymer
Target Compound Data~3.06 eV (PF8Cz copolymer)
Comparator Or Baseline2,7-dibromo-carbazole derivatives (Typically < 2.7 eV due to extended conjugation)
Quantified Difference> 0.3 eV wider bandgap for exciton confinement
ConditionsThin-film optical characterization of resulting copolymers

Selecting the 3,6-isomer is critical for synthesizing Electron Blocking Layers (EBLs) that prevent charge leakage and non-radiative recombination in OLEDs.

Disruption of Interchain π-Stacking for Amorphous Film Quality

For stable hole-transporting layers, the formation of smooth, amorphous films without crystalline domains is critical. The branched 2-ethylhexyl chain provides significant steric hindrance, effectively disrupting tight interchain π-π stacking in the solid state. Compared to linear alkyl comparators like 3,6-dibromo-9-octyl-9H-carbazole, the branched structure reduces the tendency of the resulting polymer to crystallize upon solvent evaporation, ensuring uniform film morphology and consistent charge mobility across large-area device substrates [1].

Evidence DimensionSolid-state π-stacking and film morphology
Target Compound DataBranched 2-ethylhexyl chain (Promotes uniform amorphous films)
Comparator Or BaselineLinear n-octyl chain (Higher tendency for ordered π-stacking and crystallization)
Quantified DifferenceSignificant reduction in crystalline phase separation
ConditionsSolid-state thin film formation from solvent casting

Ensures the production of defect-free, uniform thin films necessary for high-yield commercial OLED and QLED manufacturing.

Synthesis of PF8Cz for QLED Hole Transport Layers

As the primary carbazole monomer for PF8Cz (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]), this compound is essential for formulating solution-processed hole transport layers in InP- and CdSe-based Quantum Dot Light-Emitting Diodes (QLEDs), where its wide bandgap prevents electron leakage [1].

Development of Wide-Bandgap Electron Blocking Layers (EBLs)

The 3,6-linkage geometry provided by this monomer is leveraged to synthesize polymeric EBLs with optical bandgaps exceeding 3.0 eV. These materials are critical in high-efficiency OLED architectures to confine excitons within the emissive layer and maximize luminescence .

Solution-Processed Organic Photovoltaic (OPV) Donor Polymers

The excellent solubility imparted by the 2-ethylhexyl group makes this monomer an ideal building block for synthesizing conjugated donor polymers in bulk-heterojunction OPVs, allowing for optimal phase separation and ink formulation using non-halogenated solvents[2].

XLogP3

7.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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